molecular formula C6H5BrF2N2O B2981601 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2101200-03-5

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2981601
CAS No.: 2101200-03-5
M. Wt: 239.02
InChI Key: KIFRJKXTLSCPAB-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C6H4BrF2N2O. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an aldehyde group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate to form the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine and difluoroethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol: Contains a primary alcohol group instead of an aldehyde, leading to different reactivity and applications.

    Ethyl 2-bromo-2,2-difluoroacetate: Similar in containing bromine and difluoroethyl groups but differs in the ester functionality.

Uniqueness

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a difluoroethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O/c7-4-1-10-11(2-6(8)9)5(4)3-12/h1,3,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRJKXTLSCPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C=O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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